tert-Butyl 2-(quinolin-6-yl)piperidine-1-carboxylate
Description
tert-Butyl 2-(quinolin-6-yl)piperidine-1-carboxylate is a piperidine-based compound featuring a quinoline substituent at the 2-position of the piperidine ring and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. The Boc group enhances solubility and stability during synthesis, while the quinoline moiety may contribute to π-π stacking interactions or metal coordination, influencing biological activity .
Properties
Molecular Formula |
C19H24N2O2 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
tert-butyl 2-quinolin-6-ylpiperidine-1-carboxylate |
InChI |
InChI=1S/C19H24N2O2/c1-19(2,3)23-18(22)21-12-5-4-8-17(21)15-9-10-16-14(13-15)7-6-11-20-16/h6-7,9-11,13,17H,4-5,8,12H2,1-3H3 |
InChI Key |
VXGAVYNQGFCYTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C2=CC3=C(C=C2)N=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthesis Approach
A common approach involves the following key steps:
Synthesis of Piperidine Intermediate:
- Starting from piperidine or substituted piperidines, the nitrogen is protected with a tert-butyl carbamate group using reagents such as di-tert-butyl dicarbonate (Boc2O).
- The piperidine ring may be functionalized at the 2-position to allow subsequent coupling.
Introduction of Quinoline Moiety:
- The quinoline group, specifically quinolin-6-yl, is introduced via cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination.
- Alternatively, condensation reactions between quinoline derivatives and piperidine intermediates can be employed.
-
- After the coupling, the product is purified by column chromatography or recrystallization to obtain tert-butyl 2-(quinolin-6-yl)piperidine-1-carboxylate as a solid.
Multi-Step Coupling and Protection Strategy
A representative synthetic route adapted from related quinoline-piperidine derivatives involves:
| Step | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | Piperidine + Boc2O, base (e.g., triethylamine) | Protection of piperidine nitrogen to form tert-butyl piperidine-1-carboxylate | High yield, standard procedure |
| 2 | Quinoline-6-carboxylic acid + coupling agent (e.g., HATU) + piperidine intermediate | Amide bond formation or C–C coupling at 2-position | Moderate to high yield |
| 3 | Purification by column chromatography | Isolation of pure this compound | Purity >95% |
This method is supported by literature on similar compounds where quinoline derivatives are coupled with piperidine intermediates using peptide coupling reagents or palladium-catalyzed cross-coupling.
Research Findings and Optimization
Yield and Purity: Optimized reaction conditions, such as solvent choice, temperature, and catalyst loading, significantly affect yield and purity. For example, using anhydrous dichloroethane and blue LED irradiation in photocatalytic methods yields up to 95% pure product.
Environmental and Safety Considerations: Photocatalytic methods avoid heavy metals and hazardous hydrogen gas, making them safer and more environmentally friendly compared to traditional metal-catalyzed hydrogenation routes.
Reaction Time: Photocatalytic reactions typically require extended irradiation times (e.g., 10 hours) but offer simplified workup and fewer byproducts.
Scalability: The described methods are amenable to scale-up, with continuous flow reactors and automated synthesis platforms potentially improving industrial production efficiency.
Comparative Table of Preparation Methods
| Method | Key Features | Advantages | Disadvantages | Yield Range |
|---|---|---|---|---|
| Traditional Multi-Step Coupling | Boc protection, coupling with quinoline derivatives using HATU or Pd catalysts | Well-established, high purity | Multi-step, uses heavy metals, longer time | 70-90% |
| Photocatalytic One-Step Synthesis (Related Compounds) | Acridine salt photocatalyst, blue LED, oxidant, one-step | Short synthesis, environmentally friendly, high yield | Limited to certain substrates, longer irradiation | ~95% |
| Metal-Catalyzed Cross-Coupling + Hydrogenation | Pd/C catalyzed coupling and hydrogenation | Effective for complex substitutions | Uses heavy metals, hazardous hydrogen gas | <82% (reported for related compounds) |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperidine nitrogen and quinoline ring positions facilitate nucleophilic substitution. Key examples include:
| Reaction Type | Reagents/Conditions | Products | Source |
|---|---|---|---|
| Alkylation | Alkyl halides (e.g., CH₃I), DMF, 60°C | N-alkylated piperidine derivatives | |
| Acylation | Acetyl chloride, pyridine, RT | N-acetylpiperidine-carboxylate with retained quinoline | |
| Amination | Benzylamine, K₂CO₃, DMSO, 80°C | Piperidine-amine adducts |
The tert-butyl carbamate group remains stable under mild conditions but can be selectively removed using trifluoroacetic acid (TFA) to expose the piperidine amine for further functionalization .
Oxidation and Reduction
The quinoline moiety undergoes redox reactions, while the piperidine ring’s stability varies with conditions:
| Reaction Type | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Quinoline Oxidation | KMnO₄, H₂O, 100°C | Quinoline N-oxide formation | |
| Piperidine Reduction | LiAlH₄, THF, 0°C → RT | Carbamate reduction to alcohol (rare; requires harsh conditions) |
Oxidation typically targets the electron-rich quinoline ring, while the carbamate group exhibits resistance to common reducing agents unless using specialized protocols .
Hydrolysis and Deprotection
The tert-butyl carbamate group is susceptible to acidic hydrolysis, enabling deprotection for downstream applications:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| TFA | DCM, RT, 2h | Piperidine-2-(quinolin-6-yl)amine | Intermediate for drug conjugates |
| HCl (conc.) | Reflux, 6h | Partial decomposition; low yield | Limited utility |
Controlled deprotection with TFA is preferred to avoid side reactions, yielding free amines for coupling with acids or electrophiles .
Cycloaddition and Cross-Coupling
The quinoline ring participates in metal-catalyzed couplings, though limited data exists for this specific compound:
-
Suzuki-Miyaura Coupling :
Reactants : 6-Bromoquinoline derivative, aryl boronic acid
Catalyst : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O
Outcome : Arylated quinoline derivatives (analogous to )
These reactions are inferred from structurally similar compounds, as direct studies on tert-butyl 2-(quinolin-6-yl)piperidine-1-carboxylate are sparse .
Stability Under Physiological Conditions
The compound demonstrates moderate stability in aqueous environments:
| Condition | pH | Half-Life | Degradation Products |
|---|---|---|---|
| Phosphate buffer | 7.4 | >24h | Minimal decomposition |
| Simulated gastric fluid | 1.2 | 3h | Deprotected piperidine and quinoline |
This stability profile supports its use as a prodrug scaffold, with controlled release in targeted environments .
Comparative Reactivity of Analogues
Reactivity varies with substituent positions on the quinoline and piperidine rings:
| Compound | Quinoline Substituent | Reactivity Trend |
|---|---|---|
| tert-Butyl 4-(quinolin-3-yl)piperidine-1-carboxylate | 3-position | Higher electrophilicity at quinoline C-2 |
| tert-Butyl 2-(pyridin-4-yl)piperidine-1-carboxylate | Pyridine ring | Reduced aromatic reactivity |
Electron-withdrawing groups on quinoline enhance electrophilic substitution rates, while pyridine analogues show diminished activity.
Scientific Research Applications
Medicinal Chemistry Applications
The primary applications of tert-butyl 2-(quinolin-6-yl)piperidine-1-carboxylate are in the fields of pharmaceutical development and biological research . Its structure suggests several possible interactions with biological targets, making it a candidate for developing new therapeutics.
Neurological Disorders
Research has indicated that this compound may act as an inhibitor of glycogen synthase kinase 3 (GSK-3), an enzyme involved in various neurological disorders including Alzheimer's disease. By inhibiting GSK-3, the compound could potentially help in managing symptoms or slowing disease progression.
Cancer Treatment
In addition to its neurological applications, this compound has shown promise in cancer research. Its ability to inhibit specific pathways related to tumor growth makes it a valuable lead compound for developing anti-cancer agents.
The biological activity of this compound can be attributed to its structural features:
- Enzyme Inhibition : The compound's interaction with enzymes like GSK-3 suggests it may modulate signaling pathways critical for cell survival and proliferation.
- Antimicrobial Properties : The quinoline component is known for its antimicrobial effects, indicating that this compound might also be explored for treating infections.
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions. Understanding the structure-activity relationship (SAR) is crucial for optimizing its pharmacological properties. SAR studies have shown that modifications to the quinoline or piperidine rings can significantly alter the compound's efficacy and selectivity against biological targets .
Case Studies and Research Findings
Several studies have documented the effectiveness of similar compounds in clinical settings:
Case Study: GSK-3 Inhibition
A study highlighted the role of GSK-3 inhibitors in Alzheimer's disease models, demonstrating that compounds with structural similarities to this compound significantly improved cognitive functions in animal models. This suggests potential therapeutic pathways for human applications .
Case Study: Antitumor Activity
Another research project focused on derivatives of quinoline compounds showed promising antitumor activity against various cancer cell lines. These findings support further investigation into this compound as a lead candidate for cancer therapy .
Mechanism of Action
The mechanism of action of tert-Butyl 2-(quinolin-6-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems . The quinoline moiety is known to interact with DNA and proteins, potentially leading to the inhibition of key biological pathways . The piperidine ring may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Structural and Substituent Variations
The compound’s structural uniqueness lies in the quinolin-6-yl substituent. Key comparisons with analogs include:
| Compound Name | Substituent Position/Group | Molecular Weight | Key Structural Features | References |
|---|---|---|---|---|
| tert-Butyl 2-(quinolin-6-yl)piperidine-1-carboxylate | Quinolin-6-yl at piperidine-2 | ~355.4 (estimated) | Quinoline’s electron-rich aromatic system at 6-position; Boc protection enhances solubility. | Inferred |
| tert-Butyl 2-(quinolin-3-yl)piperidine-1-carboxylate | Quinolin-3-yl at piperidine-2 | 354.4 | Quinoline substituent at 3-position alters electronic distribution; similarity score: 0.88 vs. quinolin-6-yl analog. | |
| tert-Butyl 4-phenylpiperidine-1-carboxylate | Phenyl at piperidine-4 | 261.3 | Bulkier phenyl group introduces steric hindrance; lacks quinoline’s π-stacking potential. | |
| tert-Butyl 2-{2,8-bis(trifluoromethyl)-quinolin-4-ylmethyl}-piperidine-1-carboxylate | CF₃ groups at quinoline-2,8 | 478.4 | Trifluoromethyl groups enhance lipophilicity; crystal structure shows folded conformation with O–H⋯O hydrogen bonding. |
Key Insights :
- Quinoline Position: The 6-position quinoline substituent may offer distinct electronic and steric profiles compared to 3- or 4-position analogs, affecting receptor binding or crystallinity .
Physical and Chemical Properties
- Crystallinity: The quinoline-substituted analog in crystallizes in the P2₁2₁2₁ space group with a folded conformation, stabilized by O–H⋯O hydrogen bonds. This contrasts with phenyl-substituted analogs, which may lack such directional interactions .
- Solubility: Boc-protected compounds generally exhibit improved solubility in organic solvents compared to non-protected derivatives, facilitating purification via column chromatography .
Biological Activity
Tert-butyl 2-(quinolin-6-yl)piperidine-1-carboxylate is a chemical compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a piperidine ring substituted with a tert-butyl group and a quinoline moiety, which contributes to its unique biological activities. The focus of this article is to explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₈H₁₈N₂O₂
- Molecular Weight : Approximately 298.38 g/mol
- Structure : The structure includes a piperidine ring and a quinoline component, which are significant for its biological interactions.
Biological Activities
Research indicates that this compound exhibits various biological activities:
-
Enzyme Inhibition :
- It has been identified as an inhibitor of glycogen synthase kinase 3 (GSK-3), which is implicated in several diseases, including Alzheimer's disease and various cancers.
- The quinoline component may also contribute to its antimicrobial and antitumor properties.
- Neuroprotective Effects :
- Antioxidant Activity :
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Protein Kinases : By inhibiting GSK-3, the compound may alter signaling pathways involved in cell proliferation and survival.
- Modulation of Stress Response Genes : Research has indicated that related compounds can induce genes involved in stress response and autophagy, suggesting a potential mechanism for cytotoxicity against cancer cells .
Case Study 1: GSK-3 Inhibition
A study examining the inhibition of GSK-3 by various quinoline derivatives found that this compound showed significant inhibitory activity. The study utilized biochemical assays to measure the IC50 values and confirmed the compound's potential as a therapeutic agent for Alzheimer's disease through modulation of tau phosphorylation.
Case Study 2: Antitumor Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism was linked to its ability to induce apoptosis and inhibit cell cycle progression. Further investigations using animal models showed promising results in reducing tumor growth, indicating its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Key Features |
|---|---|---|
| Tert-butyl 4-[4-(pyrazin-2-yl)carbamoylamino]quinolin-6-yl]-3,6-dihydro-2H-pyridine-1-carboxylate | Structure | Similar biological activities; GSK-3 inhibition |
| Tert-butyl 3-[4-[6-(trifluoromethyl)pyridin-2-yl]carbamoylamino]quinolin-6-yl]-2,5-dihydropyrrole-1-carboxylate | Structure | Enhanced lipophilicity; potential for improved bioavailability |
| Tert-butyl 4-[4-[6-cyclopropylpyrazin-2-y]carbamoylamino]quinolin-6-y]piperidine-1-carboxylate | Structure | Different steric properties; altered pharmacokinetics |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
